molecular formula C16H22O4 B1583772 Dibutyl isophthalate CAS No. 3126-90-7

Dibutyl isophthalate

Cat. No.: B1583772
CAS No.: 3126-90-7
M. Wt: 278.34 g/mol
InChI Key: GOPWOUQJIMLDDM-UHFFFAOYSA-N
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Description

Dibutyl isophthalate is an organic compound with the chemical formula C₁₆H₂₂O₄. It is a colorless liquid that is used primarily as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a type of phthalate ester, specifically derived from isophthalic acid and butanol.

Mechanism of Action

Target of Action

Dibutyl isophthalate primarily targets the endocrine system . It is known to disrupt the endocrine system, affecting reproductive health and physical development . This compound can penetrate the blood-testis barrier, interfering with sperm growth and development .

Mode of Action

This compound interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The degradation of this compound involves several biochemical pathways. In the degradation process, phthalic acid is reported to be the intermediate product . The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated . Metabolic pathways of phthalic acid in anaerobic and aerobic process conditions are different .

Pharmacokinetics

This compound can be absorbed via oral ingestion and dermal exposure . When it comes to excretion, this compound is first converted into the hydrolytic monoester monobutyl phthalate . The primary excretory route is urine, with biliary excretion being noted in minor amounts . The pharmacokinetic behavior demonstrates that this compound is quickly degraded within 2 hours, suggesting a rapid metabolism and low fecal cumulative excretion in the rat .

Result of Action

The molecular and cellular effects of this compound’s action include significant increases in the rate of sperm deformity, indicating that the substance has potential teratogenicity . It also disrupts the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, biodegradation by microorganisms represents one route for remediation of this compound . For example, Enterobacter species can biodegrade municipal solid waste—where the this compound concentration can be observed at 1500 ppm—with a half-life of 2–3 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl isophthalate is synthesized through the esterification of isophthalic acid with butanol. The reaction typically involves heating isophthalic acid with an excess of butanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The general reaction can be represented as follows:

Isophthalic acid+2ButanolDibutyl isophthalate+Water\text{Isophthalic acid} + 2 \text{Butanol} \rightarrow \text{this compound} + \text{Water} Isophthalic acid+2Butanol→Dibutyl isophthalate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors equipped with distillation columns to continuously remove water and drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl isophthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isophthalic acid and butanol.

    Oxidation: this compound can be oxidized to form isophthalic acid and other oxidation products.

    Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

    Substitution: Various nucleophiles under suitable conditions

Major Products Formed

    Hydrolysis: Isophthalic acid and butanol

    Oxidation: Isophthalic acid and other oxidation products

    Substitution: Various substituted isophthalates depending on the nucleophile used

Scientific Research Applications

Dibutyl isophthalate has several applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.

    Biology: Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.

    Medicine: Investigated for its potential toxicological effects and its role in drug delivery systems.

    Industry: Widely used in the manufacture of plastics, adhesives, and coatings to improve flexibility and durability.

Comparison with Similar Compounds

Dibutyl isophthalate is similar to other phthalate esters, such as dibutyl phthalate and diethyl phthalate. it is unique in its specific esterification with isophthalic acid, which gives it distinct chemical and physical properties.

Similar Compounds

    Dibutyl phthalate: Derived from phthalic acid and butanol, used as a plasticizer.

    Diethyl phthalate: Derived from phthalic acid and ethanol, used as a plasticizer and solvent.

    Diisobutyl phthalate: Derived from phthalic acid and isobutanol, used as a plasticizer with lower volatility.

This compound stands out due to its specific esterification with isophthalic acid, which can impart different properties compared to other phthalate esters.

Properties

IUPAC Name

dibutyl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWOUQJIMLDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021696
Record name Dibutyl isophthlate
Source EPA DSSTox
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Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3126-90-7
Record name 1,3-Dibutyl 1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3126-90-7
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Record name Dibutyl isophthalate
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Record name Dibutyl isophthalate
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Record name Dibutyl isophthlate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBUTYL ISOPHTHALATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was dibutyl isophthalate used in the synthesis of molecularly imprinted polymers (MIPs) for ofloxacin detection? []

A: this compound acted as a plasticizer during the preparation of hollow MIPs. [] This means it was incorporated into the polymer structure to enhance its flexibility and prevent the polymer shell from breaking. This was crucial for maintaining the structural integrity of the hollow MIPs, which were designed with a sacrificial core.

Q2: Besides its role in MIP synthesis, how else was this compound utilized in the research concerning pig breeds? []

A: Interestingly, this compound itself was detected as a flavor compound in the longissimus muscle of a specific hybrid pig breed (Sus scrofa × Bamei pig). [] This finding highlights the diverse applications of this compound and its potential role in influencing the sensory characteristics of meat products.

Q3: The research mentions this compound in the context of aerial insulation cable material. What properties make it suitable for this application? []

A: While the research does not elaborate on the specific properties of this compound that make it suitable for aerial insulation cable material, it is likely incorporated due to its plasticizing abilities. [] Plasticizers are commonly used in PVC formulations to improve flexibility, processability, and durability.

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